Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate
Description
Methyl 4-(4-amino-1H-pyrazol-1-yl)butanoate is a pyrazole-derived compound featuring a methyl ester group and a butanoate chain linked to a 4-amino-substituted pyrazole ring. The molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol. Such compounds are often investigated as intermediates in pharmaceutical or agrochemical synthesis due to the pyrazole moiety’s prevalence in bioactive molecules. Structural characterization of similar compounds frequently employs crystallographic tools like SHELX programs for refinement and analysis .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 4-(4-aminopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)3-2-4-11-6-7(9)5-10-11/h5-6H,2-4,9H2,1H3 |
InChI Key |
UPJJSPHXJJAWAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The primary structural analogs of Methyl 4-(4-amino-1H-pyrazol-1-yl)butanoate include pyrazole derivatives with variations in substituents and ester groups. A notable example is Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1956379-36-4), which differs in three key aspects:
Pyrazole substituents: A trifluoromethyl (-CF₃) and methyl (-CH₃) group at the 3- and 4-positions, respectively, vs. an amino (-NH₂) group at the 4-position.
Ester group : Ethyl ester (-COOCH₂CH₃) vs. methyl ester (-COOCH₃).
Molecular formula : C₁₁H₁₅F₃N₂O₂ (MW: 264.24 g/mol) vs. C₈H₁₃N₃O₂ .
Table 1: Structural Comparison
| Compound | Molecular Formula | Pyrazole Substituents | Ester Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | C₈H₁₃N₃O₂ | 4-amino | Methyl | 183.21 |
| Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | C₁₁H₁₅F₃N₂O₂ | 4-methyl, 3-trifluoromethyl | Ethyl | 264.24 |
Physicochemical Properties
- Stability : The electron-withdrawing -CF₃ group in the ethyl derivative may improve metabolic stability, whereas the electron-donating -NH₂ group could render the target compound more reactive in acidic or oxidative environments.
- Crystallography : SHELXL refinement () has been widely used to resolve crystal structures of similar esters, highlighting how substituents like -NH₂ or -CF₃ influence packing motifs and intermolecular interactions .
Biological Activity
Methyl 4-(4-amino-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, an amino group, and a butanoate ester. Its molecular formula is , with a molecular weight of approximately 210.24 g/mol. The unique structural components of this compound allow for diverse interactions with biological targets, making it a candidate for pharmacological studies.
Biological Activity Overview
Research indicates that this compound may interact with various enzymes and receptors, influencing biochemical pathways. Notably, it has shown potential as an inhibitor of certain enzyme activities and as a modulator of receptor functions.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can alter the pharmacokinetics of other drugs.
- Receptor Modulation : It may act on specific receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
- Antioxidant Activity : In vitro tests demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, some analogs showed IC50 values indicating potent free radical scavenging abilities .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 10 | Antioxidant |
| Compound B | 22 | Antioxidant |
| This compound | TBD | TBD |
- Antibacterial Properties : In antibacterial assays, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it could enhance the efficacy of existing antibiotics through synergistic effects .
Pharmacological Studies
Recent pharmacological evaluations have focused on the compound's ability to modulate cholinergic receptors. For example, certain pyrazole derivatives have been shown to act as positive allosteric modulators (PAMs) at muscarinic acetylcholine receptors (mAChRs), which are critical in neurocognitive functions .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pyrazole derivatives, which may influence their biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoate | Contains a chloro group | Altered biological activity due to chlorine substitution |
| Methyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate | Lacks the methylamino group | Different chemical reactivity and solubility |
| Methyl 3-hydroxybutanoate derivatives | Varying functional groups | Potential for diverse pharmacological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
